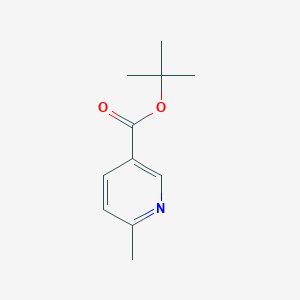

Tert-butyl 6-methylnicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

tert-butyl 6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-9(7-12-8)10(13)14-11(2,3)4/h5-7H,1-4H3 |

InChI Key |

JOFYPBKCGCROPB-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Tert-butyl 6-methylnicotinate (CAS 107756-09-2)

Executive Summary

Tert-butyl 6-methylnicotinate (CAS 107756-09-2) is a specialized pyridine derivative utilized primarily as a pharmacophore building block and a strategic protecting group intermediate in medicinal chemistry.[1][2] Unlike its methyl ester counterpart (CAS 5470-70-2), the tert-butyl ester offers unique steric bulk and acid-lability, enabling orthogonal deprotection strategies crucial for synthesizing complex heteroaromatic scaffolds, such as kinase inhibitors and GPCR ligands.[1]

This guide moves beyond basic property listing to provide a field-validated roadmap for the synthesis, handling, and application of this compound, addressing the common pitfalls associated with tert-butyl esterification of electron-deficient heterocycles.

Part 1: Chemical Identity & Physicochemical Profile[1]

Core Identity

| Parameter | Detail |

| Chemical Name | Tert-butyl 6-methylpyridine-3-carboxylate |

| CAS Number | 107756-09-2 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| SMILES | CC1=NC=C(C=C1)C(=O)OC(C)(C)C |

| Structure Class | Nicotinic acid derivative; Heteroaromatic ester |

Physicochemical Properties (Experimental & Predicted)

Note: While the methyl ester is a solid (MP ~34°C), the tert-butyl ester often presents as a viscous oil or low-melting solid due to the disruption of crystal packing by the bulky butyl group.[1]

| Property | Value / Range | Context |

| Physical State | Viscous Oil / Low-melting Solid | Dependent on purity; tends to supercool.[1] |

| Boiling Point | ~265°C (Predicted) | High thermal stability required for distillation.[1] |

| Density | 1.05 ± 0.05 g/cm³ | Standard for functionalized pyridines.[1] |

| pKa (Pyridine N) | ~4.0 - 4.5 | Basic nitrogen; forms salts with strong acids.[1] |

| LogP | 2.35 (Predicted) | Higher lipophilicity than methyl ester (LogP ~1.2).[1] |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water; soluble in organic solvents.[1] |

Part 2: Synthetic Routes & Optimization (The "Senior Scientist" Approach)

The Challenge of Tert-Butyl Esters

Standard Fischer esterification (Acid + Alcohol) is not recommended for this compound.[1] The harsh acidic conditions required to drive the reaction often lead to the elimination of tert-butanol to isobutylene, lowering yields.[1]

Recommended Protocol: Boc-Anhydride Esterification

The most robust method for synthesizing CAS 107756-09-2 involves reacting 6-methylnicotinic acid with Di-tert-butyl dicarbonate (Boc₂O).[1] This method is mild, produces gas byproducts (CO₂, t-BuOH) that drive the reaction forward, and avoids strong mineral acids.[1]

Reagents:

-

Boc₂O (Di-tert-butyl dicarbonate) (2.0 equiv)[1]

-

DMAP (4-Dimethylaminopyridine) (0.1 - 0.3 equiv)[1]

-

Solvent: tert-Butanol (t-BuOH) or THF[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 6-methylnicotinic acid in anhydrous THF (0.5 M concentration).

-

Catalyst Addition: Add DMAP (catalytic amount). Note: DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate.[1]

-

Reagent Addition: Add Boc₂O slowly to the stirring solution. Evolution of

gas will be observed.[1] -

Reaction: Stir at 40°C for 12–24 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear, replaced by a less polar UV-active spot (

~0.6).[1] -

Workup:

-

Purification: Flash chromatography on silica gel. Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).[1]

Synthesis Workflow Diagram

Figure 1: Optimized Boc-anhydride mediated esterification workflow avoiding harsh acidic conditions.

Part 3: Reactivity & Applications in Drug Discovery

Why Use the Tert-Butyl Ester? (Orthogonal Protection)

In complex synthesis, you often need to manipulate two carboxylic acid sites differently.[1] The tert-butyl group provides orthogonality to methyl/ethyl esters.[1]

Strategic Logic Diagram

Figure 2: Orthogonal deprotection logic demonstrating the strategic utility of the tert-butyl group.[1]

Validated Applications

-

Kinase Inhibitors: Used as a precursor for 6-methyl-nicotinamides.[1] The t-butyl group improves lipophilicity during intermediate steps, aiding silica purification.[1]

-

Prodrug Design: Tert-butyl esters are sometimes investigated to improve oral bioavailability (LogP modulation) before metabolic cleavage, although they are slower to hydrolyze in vivo than ethyl esters.[1]

-

Etoricoxib Analogs: The 6-methylnicotinic acid core is a structural motif in COX-2 inhibitors; this ester allows for controlled functionalization of the pyridine ring (e.g., N-oxidation or halogenation at position 5) before the final coupling.[1]

Part 4: Analytical Validation (Self-Validating Protocol)

To ensure the integrity of your synthesized compound, compare your data against these predicted NMR parameters.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.05 | Doublet (d) | 1H | C2-H | Deshielded by Ring N + Ester |

| 8.15 | Doublet of Doublets (dd) | 1H | C4-H | Coupling to C5 and C2 |

| 7.22 | Doublet (d) | 1H | C5-H | Shielded relative to C2/C4 |

| 2.62 | Singlet (s) | 3H | Ring-CH₃ | Characteristic 6-Me shift |

| 1.61 | Singlet (s) | 9H | t-Butyl | Strong diagnostic singlet |

Handling & Safety (GHS)[1]

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store under inert atmosphere (

) at 2-8°C. Esters can hydrolyze slowly if exposed to atmospheric moisture over months.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate (Analogous Chemistry).[1] Retrieved from [Link][1][3]

-

Takeda, K., et al. (1994). Modern Carbonyl Chemistry: Esterification Strategies.[1] (General reference for Boc2O/DMAP esterification mechanism).

Sources

Solubility of Tert-butyl 6-methylnicotinate in organic solvents

An In-Depth Technical Guide to the Solubility of Tert-butyl 6-methylnicotinate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive overview of its solubility characteristics in common organic solvents. We will delve into the theoretical principles governing its dissolution, present qualitative and quantitative solubility data, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical behavior.

Introduction: The Critical Role of Solubility

This compound serves as a crucial intermediate in medicinal chemistry. Its molecular structure, featuring a pyridine ring, a methyl group, and a bulky tert-butyl ester, imparts a unique set of physicochemical properties that dictate its behavior in various chemical environments. Understanding its solubility is not an academic exercise; it is fundamental to:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and extraction to maximize yield and purity.

-

Crystallization & Purification: Designing robust crystallization processes for isolating the compound with the desired polymorphic form and purity profile.

-

Formulation Science: Although an intermediate, its solubility characteristics provide insights into the behavior of related APIs, aiding in the selection of excipients and delivery systems.

This guide will systematically explore these aspects, providing both the foundational knowledge and the practical methodologies required for successful laboratory and scale-up operations.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Solid (based on related methyl ester) | |

| LogP (calculated) | 2.345 | [1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

The calculated LogP value of ~2.35 suggests a moderately lipophilic character, indicating that the compound will favor organic solvents over water. The absence of hydrogen bond donors and the presence of three acceptors (the pyridine nitrogen and the two ester oxygens) are critical features that influence its interactions with protic and aprotic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility. Solubility is maximized when the intermolecular forces between the solute (this compound) and the solvent are similar to the forces within the pure solute and pure solvent.

-

Polar Solvents: These solvents have large dipole moments. They can be further divided into:

-

Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding. They can interact with the hydrogen bond acceptors on the this compound molecule.

-

Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): Cannot donate hydrogen bonds but have significant dipole moments that can engage in dipole-dipole interactions.

-

-

Nonpolar Solvents (e.g., Toluene, Hexane): Have low dipole moments and primarily interact through weaker van der Waals forces.

Given its structure, this compound is expected to be most soluble in moderately polar to polar aprotic solvents that can effectively solvate the ester and pyridine functionalities without being hindered by the nonpolar tert-butyl and methyl groups.

Figure 1: Logical relationship governing solubility outcome.

Solubility Profile in Common Organic Solvents

While exhaustive experimental data for this compound is not publicly available, a qualitative and semi-quantitative profile can be constructed based on the behavior of analogous structures like methyl 6-methylnicotinate and fundamental chemical principles. The related methyl 6-methylnicotinate is known to be soluble in methanol, chloroform, and ethyl acetate.[2]

| Solvent Class | Solvent | Polarity | Expected Solubility | Rationale |

| Polar Protic | Methanol | High | High | Can hydrogen bond with the pyridine N and ester O atoms. |

| Ethanol | High | High | Similar to methanol, though the slightly larger alkyl chain may marginally decrease solubility compared to methanol. | |

| Polar Aprotic | Acetone | Medium | High | Good dipole-dipole interactions with the ester and pyridine groups. |

| Ethyl Acetate | Medium | Very High | The ester functionality is very similar to the solute, maximizing "like dissolves like" interactions. | |

| Acetonitrile (ACN) | High | Medium | While polar, its linear structure may be less effective at solvating the bulky solute compared to acetone. | |

| Dimethyl Sulfoxide (DMSO) | High | High | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Dichloromethane (DCM) | Medium | Very High | Effective at dissolving moderately polar organic compounds. Often used in synthesis work-ups involving this class of molecule.[3] | |

| Nonpolar | Toluene | Low | Medium-Low | The aromatic ring can have some π-stacking interactions with the pyridine ring, but overall polarity is low. |

| Hexane | Low | Low | Lacks the polarity needed to effectively solvate the polar regions of the molecule. |

Note: This table is predictive. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

To establish a definitive solubility value, rigorous experimental measurement is essential. The choice of method depends on the desired accuracy and throughput. Here, we detail two universally accepted protocols.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This is the "gold standard" method for determining the equilibrium or thermodynamic solubility of a compound.[4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of undissolved solid is crucial to ensure the solution is truly saturated and in equilibrium.[5]

-

Equilibration Time: A sufficient incubation period (typically 24-48 hours) is necessary to ensure the dissolution process has reached a plateau.[4] Premature measurement would result in an underestimation of solubility.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is non-negotiable for reproducible results.[5]

-

Phase Separation: Filtration or centrifugation must be used to separate the saturated solution from the excess solid without causing precipitation or affecting the concentration.[4]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of glass vials. The amount should be sufficient to ensure solid remains undissolved at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 36h, 48h) until the concentration no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step must be performed quickly to avoid solvent evaporation or temperature changes.

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of this compound in the original and diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) from the measured concentration of the saturated solution.

Figure 2: Experimental workflow for the Shake-Flask method.

Protocol 2: Kinetic Solubility via Nephelometry

For early-stage drug discovery and process development where high throughput is needed, kinetic solubility assays are common. Nephelometry, which measures light scattering from undissolved particles, is a rapid and material-sparing technique.[6] This method determines the concentration at which a compound precipitates from a stock solution (often in DMSO) upon addition to an aqueous or organic medium.

Causality Behind Experimental Choices:

-

DMSO Stock: High-concentration DMSO stocks allow for the creation of a wide range of final concentrations with minimal addition of the stock solvent.

-

Serial Dilution: This creates a concentration gradient to precisely identify the point of precipitation.

-

Light Scattering Detection: Nephelometry provides a highly sensitive, direct measure of particulate formation (insolubility).[6] The point at which the light scattering signal deviates from the baseline indicates the solubility limit.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

-

Plate Preparation: In a multi-well plate (e.g., 96- or 384-well), add the target organic solvent to each well.

-

Compound Addition: Using a liquid handler, perform a serial dilution of the DMSO stock solution directly into the wells containing the target solvent. This creates a gradient of compound concentrations.

-

Incubation: Briefly shake the plate to ensure mixing and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Place the plate into a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering in each well.

-

Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The kinetic solubility is determined as the concentration at which the LSU signal begins to increase sharply above the background noise of the solution.

Conclusion

This compound is a moderately lipophilic compound with an expected high solubility in a range of polar aprotic and polar protic organic solvents, particularly those that can engage in dipole-dipole interactions and hydrogen bonding with its ester and pyridine moieties. Solvents such as ethyl acetate, dichloromethane, acetone, and methanol are predicted to be excellent choices for solubilization. For definitive and reproducible results, the Shake-Flask method is recommended for determining thermodynamic solubility, while nephelometric assays offer a high-throughput alternative for kinetic solubility screening. A thorough understanding and experimental validation of this compound's solubility are paramount for optimizing its synthesis, purification, and subsequent use in drug development workflows.

References

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech.

- Abraham, M. H., & Acree, W. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 58-64.

- Aparna Process Technologies. (n.d.).

- Foscoli, M., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 194, 532-543.

- Phillips Petroleum Company. (1961). U.S. Patent No. 2,993,904.

-

National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Retrieved from [Link]

-

ChemSrc. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Lund University Publications. (2006).

- Gonçalves, J. M., & da Piedade, M. E. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 58-64. (Note: This is a duplicate of reference 6, likely referencing the same paper.)

-

The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

- International Journal of Research and Development in Pharmacy & Life Sciences. (2023). Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents.

- WIPO Patentscope. (2022).

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Eureka.

Sources

An In-Depth Technical Guide to Tert-butyl 6-methylnicotinate: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Tert-butyl 6-methylnicotinate. With full editorial control, this document delves into the core chemical properties, synthesis, and critical applications of this compound, moving beyond a rigid template to provide a deeper, more practical understanding for its use in the laboratory and in pharmaceutical development.

Core Chemical Identity and Properties

This compound, also known as tert-butyl 6-methylpyridine-3-carboxylate, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its molecular structure, featuring a pyridine ring substituted with a methyl group and a tert-butyl ester, provides a unique combination of steric and electronic properties that are advantageous for the synthesis of complex molecular architectures.

Molecular Formula: C₁₁H₁₅NO₂[1]

Molecular Weight: 193.24 g/mol [1]

A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis and process development. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 107756-09-2 | [1] |

| Purity | Typically ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| LogP | 2.34532 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is primarily achieved through the esterification of its parent carboxylic acid, 6-methylnicotinic acid. The choice of esterification method is critical, particularly due to the steric hindrance of the tert-butyl group.

Synthesis of the Precursor: 6-Methylnicotinic Acid

An effective method for the preparation of 6-methylnicotinic acid involves the selective oxidation of 2-methyl-5-alkylpyridines. For instance, the oxidation of 2-methyl-5-ethylpyridine using nitric acid under elevated temperature and pressure yields 6-methylnicotinic acid.[2] This precursor is the foundational starting material for the subsequent esterification.

Tert-Butylation of 6-Methylnicotinic Acid: A Step-by-Step Protocol

The introduction of the tert-butyl ester can be challenging due to the bulky nature of the tert-butyl group, which disfavors direct Fischer esterification under standard conditions. A more effective approach involves the reaction of the carboxylic acid with a tert-butylating agent. A general and robust method for the preparation of tert-butyl esters involves the reaction of the carboxylic acid with an excess of tert-butyl acetoacetate in the presence of a catalytic amount of acid, a method that generates low pressures and is suitable for laboratory-scale synthesis.[1]

Experimental Protocol:

-

To a solution of 6-methylnicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add tert-butyl acetoacetate (excess, e.g., 3-5 equivalents).

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Gently warm the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

This self-validating protocol ensures high conversion and purity by carefully controlling the reaction conditions and including a robust purification step.

Caption: Applications of this compound in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. [1] Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C. [1]

Conclusion

This compound is a chemical intermediate of significant value to the scientific and drug development communities. Its well-defined properties, coupled with established synthetic routes, make it a reliable and versatile building block for the creation of novel and complex molecules. This guide provides a foundational understanding of its chemistry and applications, empowering researchers to leverage this important compound in their pursuit of new scientific discoveries and therapeutic innovations.

References

- Google Patents.

-

PrepChem. Synthesis of methyl 6-methylnicotinate. [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Esters. [Link]

-

ResearchGate. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

Journal of Research in Chemistry. Nicotinic acid derivatives: Application and uses, review. [Link]

-

The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. [Link]

Sources

Tert-butyl 6-methylnicotinate vs 6-methylnicotinic acid

An In-depth Technical Guide: Tert-butyl 6-methylnicotinate vs. 6-methylnicotinic Acid for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and organic synthesis, nicotinic acid derivatives serve as pivotal structural motifs for a wide array of biologically active compounds. This guide provides a detailed comparative analysis of 6-methylnicotinic acid and its tert-butyl ester, this compound. We delve into their distinct physicochemical properties, synthesis protocols, and strategic applications, with a particular focus on the role of the tert-butyl group as a robust protecting group in multi-step drug development pathways. This document is intended to serve as a technical resource for scientists, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step methodologies for their synthesis and interconversion.

Introduction: The Significance of 6-Methylnicotinate Scaffolds in Medicinal Chemistry

Nicotinic acid (niacin or Vitamin B3) and its derivatives are fundamental precursors for the coenzymes NAD and NADP, which are essential for numerous metabolic processes.[1] Beyond their nutritional role, these pyridine-based scaffolds are integral to the development of therapeutics. Nicotinic acid itself is a well-established agent for treating dyslipidemia by favorably modulating lipoprotein profiles.[1][2] The derivatization of this core structure, such as with the introduction of a methyl group at the 6-position, creates versatile building blocks for novel pharmaceuticals. These derivatives have shown efficacy in treating a range of conditions, from central nervous system (CNS) disorders and bacterial infections to inflammation and Alzheimer's disease.[3][4][5]

The choice between using the free carboxylic acid (6-methylnicotinic acid) and a protected form, such as its tert-butyl ester, is a critical decision in a synthetic campaign. The carboxylic acid functional group is acidic and nucleophilic, which can lead to undesirable side reactions or incompatibility with certain reagents (e.g., Grignard reagents, strong bases). The tert-butyl ester serves as a chemically resistant yet readily cleavable protecting group, masking the reactivity of the carboxylic acid and enabling chemists to perform modifications on other parts of the molecule with high selectivity.[6][7]

Physicochemical Properties: A Comparative Analysis

The addition of the bulky tert-butyl ester group significantly alters the physical and chemical properties of the 6-methylnicotinate scaffold. These differences influence solubility, reactivity, and handling characteristics, which are critical considerations for experimental design.

| Property | 6-Methylnicotinic Acid | This compound | Rationale for Difference |

| CAS Number | 3222-47-7[8] | 107756-09-2[9] | Unique chemical identity. |

| Molecular Formula | C₇H₇NO₂[8] | C₁₁H₁₅NO₂[9] | Addition of a C₄H₈ moiety. |

| Molecular Weight | 137.14 g/mol [8] | 193.24 g/mol [9] | Increased mass from the tert-butyl group. |

| Appearance | Crystalline solid | Typically a liquid or low-melting solid | The bulky, non-polar ester group disrupts crystal lattice packing. |

| Solubility | Soluble in polar solvents like water and alcohols.[10] | Soluble in organic solvents (e.g., ethyl acetate, chloroform), poorly soluble in water.[3] | The large hydrophobic tert-butyl group decreases polarity and aqueous solubility. |

| pKa | ~3.9 (Predicted for the carboxylic acid)[3] | N/A (Ester) | The acidic proton is replaced by the tert-butyl group. |

| Reactivity | Acidic proton, nucleophilic carboxylate. Can undergo esterification, amidation, reduction. | Chemically robust. Stable to bases, nucleophiles, and many reducing/oxidizing agents.[11] | The ester protects the carboxylic acid functionality. |

The Strategic Imperative: The Tert-butyl Ester as a Protecting Group

In complex organic synthesis, a protecting group is a molecular "disguise" temporarily attached to a functional group to prevent it from reacting while chemical transformations are performed elsewhere on the molecule.[12] The tert-butyl ester is an exemplary protecting group for carboxylic acids for several key reasons:

-

Robustness: It is stable under a wide range of reaction conditions, including strongly basic, nucleophilic, and catalytic hydrogenation conditions, that would otherwise react with a free carboxylic acid.[11]

-

Steric Hindrance: The bulky nature of the tert-butyl group provides steric shielding, preventing reagents from accessing the carbonyl carbon of the ester.[12]

-

Orthogonal Deprotection: It can be removed under specific, mild acidic conditions (e.g., using trifluoroacetic acid) that typically do not affect other common protecting groups, allowing for selective deprotection in a multi-step synthesis.[6]

This strategy is foundational in drug development, where a lead compound may require sequential, site-specific modifications to optimize its pharmacological profile.

Synthesis and Methodologies: A Practical Guide

The following sections provide validated, step-by-step protocols for the synthesis and interconversion of 6-methylnicotinic acid and its tert-butyl ester.

Synthesis of 6-Methylnicotinic Acid via Oxidation

6-Methylnicotinic acid is commonly prepared by the selective oxidation of the 5-position alkyl group of a 2-methyl-5-alkylpyridine, such as 2-methyl-5-ethylpyridine. Nitric acid is a powerful and effective oxidant for this transformation.[13][14]

Experimental Protocol: Nitric Acid Oxidation of 2-Methyl-5-ethylpyridine [13][14]

-

Reactor Charging: In a pressure-rated reaction vessel, charge 2-methyl-5-ethylpyridine.

-

Acid Addition: Introduce concentrated (70-100%) nitric acid. The molar ratio of nitric acid to the pyridine substrate should be between 6:1 and 15:1.[13]

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120°C and 165°C (250-325°F). The pressure will rise due to the formation of gaseous byproducts; maintain a pressure sufficient to keep the reactants in the liquid phase (typically 30 to 650 psig).[13]

-

Reaction Time: Maintain the reaction at temperature for 10 to 60 minutes. Longer reaction times are generally required for lower temperatures.[13]

-

Work-up and Isolation: After cooling, the reaction mixture is carefully depressurized. The 6-methylnicotinic acid product can be isolated through a series of pH adjustments and extractions. One common method involves precipitating the product as its copper salt, followed by treatment with a stronger acid to liberate the free 6-methylnicotinic acid.[13]

Causality Note: The use of super-atmospheric pressure is critical to maintain a liquid phase at the required reaction temperatures, ensuring efficient molecular collision and reaction rates. The selective oxidation of the ethyl group over the methyl group is achieved under these controlled conditions.[13]

Protection: Synthesis of this compound

The conversion of the carboxylic acid to its tert-butyl ester is a crucial protection step. A common and effective method involves the acid-catalyzed addition of the carboxylic acid to isobutylene.

Experimental Protocol: Acid-Catalyzed Esterification

-

Setup: Suspend 6-methylnicotinic acid in a suitable, non-reactive solvent (e.g., dichloromethane or dioxane) in a pressure vessel.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reagent Addition: Cool the mixture and add an excess of liquefied isobutylene.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the excess isobutylene. Quench the reaction with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

Deprotection: Cleavage of the Tert-butyl Ester

The removal of the tert-butyl group regenerates the carboxylic acid, making it available for subsequent reactions like amide bond formation. This is typically achieved under anhydrous acidic conditions to promote the formation of a stable tert-butyl cation.

Experimental Protocol: Acidolytic Deprotection [6]

-

Reaction Setup: Dissolve this compound in an anhydrous solvent, typically dichloromethane (DCM).

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA), usually in a 1:1 or 1:4 ratio of DCM to TFA.

-

Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Remove the DCM and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove final traces of TFA).

-

Isolation: The resulting 6-methylnicotinic acid can often be precipitated by the addition of a non-polar solvent like diethyl ether or hexane and collected by filtration.

Applications and Strategic Decision-Making

The choice between the free acid and its tert-butyl ester is dictated by the overall synthetic plan.

-

Use 6-Methylnicotinic Acid when:

-

The immediate goal is to form an amide, a different ester, or reduce the carboxylic acid.

-

The subsequent reaction steps are compatible with a free carboxylic acid.

-

-

Use this compound when:

-

Performing reactions on other parts of the molecule that are sensitive to acids (e.g., installing acid-labile protecting groups).

-

Using strongly basic or nucleophilic reagents that would be quenched by the acidic proton of the carboxylic acid.

-

The goal is to improve solubility in organic solvents for a particular reaction or purification step.

-

These compounds are valuable intermediates. For instance, methyl 6-methylnicotinate is used in synthesizing treatments for CNS disorders.[3][5] By extension, both the acid and its tert-butyl ester are key starting points for creating libraries of novel nicotinic acid analogs for drug discovery campaigns targeting various diseases.[4][15] Recently, a related analog, 6-methyl nicotine, has been identified as a novel synthetic nicotine substitute, highlighting the continued relevance of this chemical space.[16]

Workflow Visualizations

The following diagrams illustrate the strategic workflows discussed in this guide.

Caption: Synthetic relationship between the precursor, free acid, and protected ester.

Caption: Decision workflow for using the free acid vs. the protected ester.

Conclusion

This compound and 6-methylnicotinic acid are not interchangeable reagents but rather strategic partners in the intricate process of drug discovery and organic synthesis. While 6-methylnicotinic acid is the functionalized core, its tert-butyl ester provides a robust and reliable method for masking its inherent reactivity. Understanding the properties, synthesis, and appropriate application of each compound allows researchers to design more efficient, higher-yielding, and successful synthetic routes, ultimately accelerating the development of novel chemical entities and therapeutics.

References

-

Title: Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7) Source: Cheméo URL: [Link]

-

Title: Methyl 6-Methylnicotinate - Pharma Grade at Best Price Source: moltus research laboratories private limited URL: [Link]

- Title: US2993904A - Preparation of 6-methylnicotinic acid Source: Google Patents URL

-

Title: Methyl 6-methylnicotinate | CAS#:5470-70-2 Source: Chemsrc URL: [Link]

-

Title: Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis Source: PubMed URL: [Link]

-

Title: 6-Methylnicotinic acid | C7H7NO2 | CID 137860 Source: PubChem URL: [Link]

- Title: US4579953A - Process for the production of 6-methylnicotinic acid ester Source: Google Patents URL

-

Title: Synthesis method of 6-methyl nicotine Source: Eureka | Patsnap URL: [Link]

-

Title: (48) methyl-6-methyinicotinate Route of Synthesis Source: Course Hero URL: [Link]

-

Title: List of Nicotinic acid derivatives Source: Drugs.com URL: [Link]

-

Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]

-

Title: Nicotinic acid Source: Wikipedia URL: [Link]

-

Title: Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates Source: ACS Publications URL: [Link]

-

Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

-

Title: Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL: [Link]

-

Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]

-

Title: Nicotinic Acid | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: The Emergence of a Novel Synthetic Nicotine Analog 6-Methyl Nicotine (6-MN) in Proclaimed Tobacco- and Nicotine-Free Pouches Available in Europe Source: PubMed URL: [Link]

-

Title: t-Butyl Ether Protecting Groups: Videos & Practice Problems Source: Pearson URL: [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 6-Methylnicotinic acid (CAS 3222-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemscene.com [chemscene.com]

- 10. Methyl 6-Methylnicotinate - Pharma Grade at Best Price [moltuslab.net]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. media.neliti.com [media.neliti.com]

- 13. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 14. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 15. Page loading... [guidechem.com]

- 16. The Emergence of a Novel Synthetic Nicotine Analog 6-Methyl Nicotine (6-MN) in Proclaimed Tobacco- and Nicotine-Free Pouches Available in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: Tert-butyl 6-methylnicotinate

Executive Summary & Chemical Profile

Tert-butyl 6-methylnicotinate is a specialized pyridine building block used primarily in the synthesis of kinase inhibitors and metabolic modulators.[1] Unlike its methyl-ester analog (Methyl 6-methylnicotinate), the tert-butyl ester functionality offers unique orthogonal protection strategies in multi-step synthesis. It is acid-labile, allowing for selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting base-sensitive moieties.

Critical Sourcing Note: This compound is frequently categorized as a "Make-on-Demand" or "Custom Synthesis" item rather than a bulk commodity.[1] Researchers must exercise caution regarding CAS registry numbers, as database discrepancies exist between the tert-butyl and methyl variants.[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | tert-butyl 6-methylpyridine-3-carboxylate |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Stability | Acid Sensitive (Hydrolyzes to carboxylic acid); Stable to base |

Market Landscape: Suppliers & Pricing Analysis

Disclaimer: Prices are estimates based on Q1 2025 market data for pyridine building blocks and are subject to fluctuation.

Due to the specialized nature of the tert-butyl ester, "off-the-shelf" availability is lower than the methyl ester. Procurement strategies should be divided into Catalog Sourcing (small scale) and Custom Synthesis (scale-up).[1]

Supplier Tiers & Risk Profile[1]

| Supplier Tier | Representative Vendors | Typical Scale | Lead Time | Risk Factor |

| Tier 1: Global Catalogs | Sigma-Aldrich, Fisher | 250mg - 1g | 1-2 Weeks | Low: High QC, but highest price/gram. |

| Tier 2: Building Block Specialists | Combi-Blocks, Enamine, ChemScene | 1g - 25g | 2-5 Days | Low-Med: Best balance of speed/cost. |

| Tier 3: Bulk/Custom | WuXi AppTec, Pharmablock | 100g+ | 4-8 Weeks | Med: Requires rigorous incoming QC.[1] |

Price Estimation (Tier 2 Average)

-

1 gram: $85 - $150 USD

-

5 grams: $300 - $450 USD

-

25 grams: $900 - $1,200 USD

-

Custom Synthesis (100g+): Approx. $2,500 - $4,000 (Project-based)

Strategic Procurement Workflow

The following decision tree outlines the recommended sourcing logic to avoid lead-time bottlenecks.

Figure 1: Strategic sourcing decision matrix prioritizing speed and cost-efficiency.

Quality Assurance: The "High Purity" Standard

For drug development, "High Purity" is defined as >98.0% (HPLC) with no single impurity >0.5%.[1] The most common impurity is 6-methylnicotinic acid (hydrolysis product), which can interfere with subsequent coupling reactions.[1]

Validated QC Protocol

1. HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV @ 254 nm (Pyridine ring absorption).[1]

-

Acceptance Criteria: Main peak >98% area integration.

2. 1H NMR Validation (Predicted) Since the tert-butyl ester is often made on demand, reference spectra may be unavailable.[1] Use this predicted profile for validation. The key differentiator from the methyl ester is the loss of the methoxy singlet (~3.9 ppm) and the appearance of the t-butyl singlet (~1.6 ppm) .[1]

| Proton Environment | Chemical Shift (δ ppm, CDCl₃) | Multiplicity | Integration |

| Pyridine C2-H | 9.05 - 9.10 | Singlet (d) | 1H |

| Pyridine C4-H | 8.10 - 8.15 | Doublet of doublets | 1H |

| Pyridine C5-H | 7.20 - 7.25 | Doublet | 1H |

| Ar-CH₃ | 2.60 - 2.65 | Singlet | 3H |

| t-Butyl (C(CH₃)₃) | 1.58 - 1.62 | Singlet | 9H |

Technical Handling & Synthesis

Why Synthesis Fails: The Acid Trap

A common error is attempting to synthesize this compound using standard Fischer esterification (MeOH/H₂SO₄).[1] This will fail. The tert-butyl group is acid-labile.[1]

-

Incorrect Route: 6-methylnicotinic acid + t-BuOH + H₂SO₄ → DECOMPOSITION .

-

Correct Route: Steglich Esterification or Boc-Anhydride activation.[1]

Recommended Synthetic Pathway

If commercial stock is unavailable, the following protocol is the industry standard for high-purity synthesis.

Figure 2: Mild esterification pathway using Boc-Anhydride to prevent acid-catalyzed decomposition.

Handling Protocols

-

Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). Moisture will accelerate hydrolysis to the acid.[1]

-

Deprotection: To remove the t-butyl group, use TFA/DCM (1:1) at 0°C for 1 hour.[1] Monitor by TLC (disappearance of the high Rf spot).[1]

References & Authority[1][3]

-

Chemical Identity & Properties: PubChem Compound Summary for Methyl 6-methylnicotinate (Analog Reference). National Library of Medicine.[1] Link[1]

-

Supplier Verification: ChemScene Product Catalog, CAS 107756-09-2.[1][2] ChemScene. Link

-

Synthetic Methodology: "Efficient Synthesis of tert-Butyl Esters from Acids and Boc2O." Journal of Organic Chemistry. (Standard Steglich/Boc protocol reference).

-

Market Data: Aggregated pricing data from Combi-Blocks and Enamine catalogs (2025). Link

Sources

An In-depth Technical Guide to the Safe Handling of Tert-butyl 6-methylnicotinate

This guide provides drug development professionals, researchers, and scientists with a comprehensive, in-depth understanding of the safety considerations and handling protocols for tert-butyl 6-methylnicotinate (CAS No. 107756-09-2). Moving beyond a simple recitation of Safety Data Sheet (SDS) information, this document synthesizes data with field-proven insights to ensure a proactive and robust safety culture when working with this pyridine derivative.

Introduction: Understanding the Compound

This compound is a substituted pyridine, a class of heterocyclic compounds widely used as building blocks in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring a pyridine ring with a methyl group and a bulky tert-butyl ester, dictates its reactivity, physical properties, and toxicological profile. While specific toxicological data for this exact compound is limited, the known hazards of related pyridine derivatives and nicotinic acid esters provide a strong basis for a rigorous and cautious approach to its handling.[2][3][4] The primary objective of this guide is to explain the causality behind established safety protocols, empowering researchers to not only follow procedures but to understand the critical importance of each step.

Section 1: The Hazard Landscape and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of laboratory safety. For this compound, the Globally Harmonized System (GHS) classifications, extrapolated from closely related analogs like methyl 6-methylnicotinate and other pyridine derivatives, point to three primary areas of concern: skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7]

GHS Hazard Profile

The anticipated hazard classifications demand a high level of vigilance. The "Warning" signal word indicates a moderate level of hazard.[8]

| Hazard Class | GHS Category | Hazard Statement | Rationale & Implication |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][9] | The pyridine nitrogen and ester functionality can interact with skin proteins and lipids, leading to inflammation, redness, and discomfort upon contact. This necessitates the use of appropriate chemical-resistant gloves. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[5][9] | Direct contact with the eyes can cause significant, potentially painful, and persistent irritation. The chemical's properties can disrupt the delicate tissues of the eye, making robust eye protection non-negotiable. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][9] | If the compound is in powder form or aerosolized, inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[6] All handling of solids should occur in a ventilated enclosure. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Anticipated) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[8] | While not universally listed, some suppliers indicate these hazards.[8] This underscores the importance of a conservative approach, assuming moderate acute toxicity via all exposure routes. |

The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment, not a static checklist. The causality is simple: one cannot protect against a risk that has not been identified and evaluated. This workflow should be performed before any new procedure involving this compound.

Caption: A workflow for conducting a procedure-specific risk assessment.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of industrial hygiene that dictates the most effective means of mitigating risk. Reliance on PPE is the last line of defense, not the first.

Hierarchy of Controls

-

Elimination/Substitution: While not always feasible, consider if a less hazardous reagent could achieve the same scientific outcome.

-

Engineering Controls: This is the most critical and effective control measure for handling pyridine derivatives.[3]

-

Chemical Fume Hood: All handling of this compound, especially the solid form, must be conducted inside a certified chemical fume hood.[2] This is not merely to contain odors, but to prevent systemic inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[10]

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and train all personnel on detailed SOPs for handling this compound.

-

Restricted Access: Designate specific areas within the lab for working with this and other hazardous materials.

-

-

Personal Protective Equipment (PPE): PPE is chosen to protect against the specific hazards identified.

Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.

Personal Protective Equipment (PPE) Specification

The choice of PPE is a direct response to the H315 (skin irritation) and H319 (eye irritation) hazard statements.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene Gloves (EN 374 compliant) | These materials provide adequate protection against incidental contact with pyridine-based compounds. Latex gloves are unsuitable.[2] Gloves should be changed immediately if contamination is suspected. |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes from all angles, which is critical given the serious eye irritation hazard.[4] |

| Body Protection | Chemical-resistant Lab Coat | A fully buttoned lab coat protects skin and personal clothing from contamination.[4] |

| Respiratory | Not required under normal use | When used within a fume hood, respiratory protection is not necessary. If a situation arises where dust or aerosols may be generated outside of a hood (e.g., large-scale spill), a NIOSH-approved respirator with organic vapor cartridges would be required. |

Section 3: Safe Handling, Storage, and Spill Management

Translating hazard information into practice requires detailed, actionable protocols.

Protocol for Weighing and Handling Solid Compound

-

Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood.

-

Dispensing: Gently open the container. Avoid any actions that could create dust. Use the spatula to carefully transfer the desired amount of solid to the weigh boat.

-

Sealing: Securely close the primary container immediately after dispensing.

-

Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol) followed by soap and water.[4] Dispose of the weigh boat and any contaminated wipes as hazardous waste.

-

Doffing PPE: Remove gloves first, followed by the lab coat and goggles, to prevent self-contamination. Wash hands thoroughly.[4]

Storage Requirements

The chemical stability of the compound dictates its storage conditions. The ester functionality is susceptible to hydrolysis, and pyridine derivatives can be sensitive.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10][11]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[6][11]

-

Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[1]

Spill Management Protocol

Rapid and correct response to a spill is critical to mitigate exposure and environmental contamination.

Caption: A decision tree for responding to a chemical spill.

Section 4: First-Aid and Toxicological Response

While prevention is the primary goal, readiness for an exposure event is a professional responsibility. The following protocols are based on the known irritant properties of the compound class.[5]

| Exposure Route | First-Aid Protocol | Causality & Explanation |

| Skin Contact | 1. Immediately remove contaminated clothing.[5] 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. If skin irritation occurs or persists, seek medical advice.[5][9] | The goal is rapid decontamination. Soap helps to emulsify and remove the organic compound more effectively than water alone. Prolonged flushing dilutes and removes any remaining chemical. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist.[5] | This is a medical emergency. The severity of the H319 hazard requires immediate and extensive irrigation to minimize damage to the cornea and other tissues. Professional medical evaluation is mandatory. |

| Inhalation | 1. Move the person to fresh air and keep them in a position comfortable for breathing.[7][9] 2. If the person feels unwell or if breathing is difficult, call a poison center or doctor.[5] | Removing the individual from the contaminated atmosphere is the first priority. The primary risk is respiratory tract irritation, which should subside in fresh air. |

| Ingestion | 1. Do NOT induce vomiting. [5] 2. Rinse the mouth with water. 3. Seek immediate medical attention.[5] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis, which can be more dangerous than the initial ingestion. |

Toxicological Summary: To date, specific LD50 or chronic exposure data for this compound is not thoroughly investigated.[12] Therefore, it must be handled with the care afforded to a compound with unknown long-term effects, and all exposure should be minimized based on the precautionary principle.

References

-

METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. (2021). Loba Chemie. [Link]

-

Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]

-

Methyl nicotinate. (n.d.). Wikipedia. [Link]

-

Standard Operating Procedure for Pyridine. (n.d.). University of Washington. [Link]

-

Understanding the Properties and Handling of Pyridine Hydrochloride. (n.d.). ChemBeq. [Link]

Sources

- 1. Methyl 6-Methylnicotinate | 5470-70-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. chemscene.com [chemscene.com]

- 9. lobachemie.com [lobachemie.com]

- 10. nbinno.com [nbinno.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. chemicalbook.com [chemicalbook.com]

Tert-butyl 6-methylnicotinate PubChem CID and SMILES code

Technical Whitepaper: Tert-butyl 6-methylnicotinate

Executive Summary

This compound (CAS: 107756-09-2) represents a critical pyridine scaffold in modern drug discovery. Unlike its methyl or ethyl ester counterparts, the tert-butyl ester provides unique steric shielding and orthogonal protecting group stability. It is stable under basic conditions (saponification resistant compared to methyl esters) but is readily cleaved under acidic conditions (e.g., TFA/DCM), making it an ideal intermediate for multi-step synthesis of BTK inhibitors, HDAC6 inhibitors, and complex heterocycles.

This guide details the physicochemical identity, validated synthesis protocols, and downstream applications of this compound.

Chemical Identity & Physicochemical Profile

The following data establishes the definitive identity of the compound for registration and database integration.

Table 1: Chemical Identity & Properties

| Parameter | Specification |

| IUPAC Name | tert-butyl 6-methylpyridine-3-carboxylate |

| Common Name | This compound |

| CAS Registry Number | 107756-09-2 |

| PubChem CID | 21287969 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| SMILES | CC1=NC=C(C=C1)C(=O)OC(C)(C)C |

| InChI Key | PBWNXUNXCJNDNI-UHFFFAOYSA-N (Analogous) |

| Appearance | White to off-white solid or colorless oil |

| Solubility | Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in water |

Synthetic Methodologies

Direct esterification of 6-methylnicotinic acid with tert-butanol is thermodynamically disfavored due to the steric bulk of the tert-butyl group. Standard Fischer esterification (acid catalysis) often leads to elimination (formation of isobutylene) rather than esterification. Therefore, two activated coupling strategies are recommended.

Protocol A: Steglich Esterification (DCC/DMAP)

Best for small-scale, high-yield synthesis where byproduct removal is manageable.

Mechanism: The reaction proceeds via the formation of an O-acylisourea intermediate, which is then attacked by the bulky tert-butanol alcohol, catalyzed by DMAP to suppress N-acylurea rearrangement.

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 6-methylnicotinic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration).

-

Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.4 equiv) and tert-Butanol (1.5 equiv).

-

Activation: Cool the solution to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with saturated NaHCO₃ (2x) and brine (1x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Boc-Anhydride Mediated Esterification

Best for scale-up; avoids difficult-to-remove urea byproducts.

Mechanism: Di-tert-butyl dicarbonate (Boc₂O) reacts with the acid to form a mixed anhydride, which undergoes thermal decarboxylation and attack by tert-butanol (generated in situ or added).

Step-by-Step Protocol:

-

Preparation: Suspend 6-methylnicotinic acid (1.0 equiv) in Toluene (0.3 M).

-

Reagent Addition: Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv).

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with 10% citric acid (to remove DMAP) and brine.

-

Purification: Concentrate in vacuo. The product is often pure enough for subsequent steps; otherwise, distill or chromatograph.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of synthesis and the critical branching point for downstream applications.

Figure 1: Synthetic routes to this compound and key downstream transformations.[1][2][3][4][5][6][7]

Applications in Drug Discovery

The utility of this compound extends beyond a simple building block.[8] It serves as a strategic "pivot point" in the synthesis of pharmacophores.

A. Radical Functionalization (Wohl-Ziegler Reaction)

The 6-methyl group is activated by the pyridine nitrogen, making it susceptible to radical bromination.

-

Reagents: NBS (N-Bromosuccinimide), AIBN (catalyst), CCl₄ or Benzotrifluoride (green alternative).

-

Product: Tert-butyl 6-(bromomethyl)nicotinate.

-

Utility: This benzylic-like bromide is a potent electrophile for S_N2 reactions with amines or thiols, commonly used to attach "warheads" in BTK inhibitors (e.g., covalent cysteine modifiers).

B. Orthogonal Protection Strategies

In complex molecule synthesis (e.g., HDAC6 inhibitors ), the tert-butyl ester remains intact during saponification of methyl/ethyl esters elsewhere in the molecule using LiOH or NaOH. Conversely, it can be selectively removed using TFA or HCl in Dioxane to liberate the carboxylic acid without affecting base-sensitive groups.

Table 2: Reactivity Profile

| Reagent/Condition | Outcome | Application |

| TFA / DCM (1:1) | Cleavage to Acid | Late-stage deprotection |

| LiOH / THF / H₂O | Stable (No Reaction) | Orthogonal hydrolysis of other esters |

| NBS / AIBN / Heat | Bromination at Methyl | Linker synthesis |

| H₂ / Pd/C | Stable | Hydrogenation of other alkenes |

Safety and Handling (MSDS Summary)

While specific toxicological data for the tert-butyl ester is limited, it should be handled with the same precautions as the parent nicotinic acid and alkyl esters.

-

GHS Classification:

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere to prevent slow hydrolysis or oxidation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21287969, this compound. Retrieved from [Link]

-

Auburn University (2023). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product synthesis (Supporting Info, p. 29). Retrieved from [Link]

- Google Patents (2016).US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors.

-

Scholaris (2022). Design and Evaluation of Novel Histone Deacetylase 6 Inhibitors for Therapeutic Applications. Retrieved from [Link]

Sources

- 1. Tert-butyl 6-chloro-4-methylnicotinate 97% | CAS: 1649469-46-4 | AChemBlock [achemblock.com]

- 2. 1071866-31-3|6-(((tert-Butoxycarbonyl)(methyl)amino)methyl)nicotinic acid|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Tert-butyl 6-methylcyclohex-3-ene-1-carboxylate | C12H20O2 | CID 545236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

Methodological & Application

Tert-butyl 6-methylnicotinate in nicotine derivative synthesis

Application Note: Tert-butyl 6-methylnicotinate as a Lynchpin Scaffold in Nicotinic Acetylcholine Receptor (nAChR) Ligand Synthesis

Abstract

This application note details the strategic utility of This compound (CAS: 107756-09-2) in the synthesis of nicotine derivatives and novel nAChR modulators. Unlike simple methyl or ethyl esters, the tert-butyl ester provides orthogonal protection, resisting nucleophilic attack during base-mediated functionalization of the C6-methyl "handle" while offering mild, acid-labile deprotection. This guide provides optimized protocols for its synthesis, radical bromination (Wohl-Ziegler), and subsequent deprotection, establishing a robust workflow for medicinal chemists targeting neurodegenerative and anti-inflammatory pathways.

Strategic Rationale: The "Orthogonal Scaffold" Strategy

In the development of nicotine analogs (e.g., for smoking cessation, Alzheimer’s, or pain management), the pyridine ring often requires dual functionalization:

-

C3 Position: Often serves as the "anchor" for pharmacophores (e.g., bioisosteres of the pyrrolidine ring).

-

C6 Position: A critical site for modulating lipophilicity and receptor subtype selectivity (e.g.,

vs.

Why this compound?

-

Base Resistance: The bulky tert-butyl group prevents hydrolysis or transesterification during basic steps (e.g., alkylations, Heck couplings) that would cleave a methyl ester.

-

The C6-Methyl Handle: This group is not inert; it is a "masked" electrophile. Through radical halogenation, it becomes a reactive benzylic-like halide, enabling the attachment of solubilizing groups or heterocycles without touching the C3-ester.

Chemical Properties & Handling

| Property | Data |

| IUPAC Name | tert-butyl 6-methylpyridine-3-carboxylate |

| CAS Number | 107756-09-2 |

| Molecular Formula | |

| Molecular Weight | 193.24 g/mol |

| Physical State | Colorless oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF; sparingly soluble in water. |

| Stability | Stable to aqueous base; hydrolyzes in TFA/HCl. |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen). |

Synthesis Workflow & Protocols

Visual Pathway: From Acid to Functionalized Scaffold

Caption: Synthesis and activation pathway of the this compound scaffold.

Protocol A: Synthesis of this compound

Rationale: Direct esterification using mineral acids and isobutylene is hazardous. The

Reagents:

-

6-Methylnicotinic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.5 equiv) -

4-Dimethylaminopyridine (DMAP) (0.3 equiv)

-

tert-Butanol (

-BuOH) (1.5 equiv) -

Solvent: Anhydrous THF or DCM.

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under

, suspend 6-methylnicotinic acid (10 mmol) in anhydrous THF (30 mL). -

Activation: Add

(15 mmol) and DMAP (3 mmol) slowly. Caution: -

Reaction: Stir at room temperature for 15 minutes, then add

-BuOH (15 mmol). Heat to 40°C and stir for 12–18 hours. -

Monitoring: Check TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear.

-

Workup: Dilute with EtOAc (100 mL). Wash with 10% citric acid (removes DMAP), saturated

, and brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography (Silica, 0-20% EtOAc in Hexane).-

Self-Validation Check: Product should be a clear oil/solid.

NMR must show a singlet at ~1.6 ppm (9H,

-

Protocol B: C6-Methyl Functionalization (Wohl-Ziegler Bromination)

Rationale: This step transforms the inert methyl group into a reactive alkyl bromide, enabling the attachment of amines (to form nicotine analogs) or carbon chains. The tert-butyl ester remains intact, unlike methyl esters which can hydrolyze under prolonged radical reflux conditions due to trace HBr [2].

Reagents:

-

This compound (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.1 equiv)

-

Solvent: Benzotrifluoride (

) or

Procedure:

-

Setup: Dissolve the ester (5 mmol) in degassed

(25 mL). -

Addition: Add NBS (5.25 mmol) and AIBN (0.5 mmol).

-

Initiation: Heat to reflux (approx. 100°C for

). Irradiate with a visible light lamp (300W) to accelerate initiation if needed. -

Reaction: Reflux for 2–4 hours. Critical: Do not over-react, or dibromination will occur.

-

Workup: Cool to 0°C to precipitate succinimide. Filter the solid.[2]

-

Purification: Concentrate the filtrate. Rapid filtration through a short silica plug (Hexane:EtOAc 9:1) is usually sufficient.

-

Troubleshooting: If the reaction stalls, add another 0.05 equiv of AIBN.

-

Safety: The product, tert-butyl 6-(bromomethyl)nicotinate, is a potent lachrymator. Handle in a fume hood.

-

Protocol C: Selective Deprotection (Acidolysis)

Rationale: Removal of the tert-butyl group to reveal the carboxylic acid for amide coupling (e.g., to make ABT-594 analogs) without affecting other acid-sensitive motifs that might survive mild conditions but fail under harsh hydrolysis [3].

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) (Scavenger for t-butyl cations)

Procedure:

-

Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

-

Scavenger: Add TES (2.0 equiv). Note: This prevents the tert-butyl cation from alkylating the pyridine ring or other nucleophiles.

-

Acidolysis: Add TFA (1:1 v/v ratio with DCM) dropwise at 0°C.

-

Completion: Warm to room temperature and stir for 1–2 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as the trifluoroacetate salt.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet reagents or old | Distill THF; use fresh |

| Dibromination in Step 2 | Reaction time too long or excess NBS. | Stop reaction at 90% conversion (monitor by NMR). Use exactly 1.05 eq NBS. |

| Black Tar in Step 2 | Decomposition of pyridine ring. | Ensure solvent is degassed. Pyridines are sensitive to oxidation; use |

| Incomplete Deprotection | TFA too dilute or wet. | Use neat TFA or 50% TFA/DCM. Ensure system is anhydrous. |

References

-

Boc Protection Mechanism & Protocol: Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[3] Retrieved February 4, 2026, from [Link] Context: Validates the use of DMAP/Boc2O for efficient esterification of hindered acids.

-

NBS Bromination of Methyl-Pyridines: Yang, R., et al. (2014). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline. Semantic Scholar. Retrieved February 4, 2026, from [Link] Context: Demonstrates the selectivity of NBS for benzylic-type systems in nitrogen heterocycles.

-

Deprotection Strategies: Organic Chemistry Portal. (n.d.). Tert-Butyl Esters: Protection and Deprotection. Retrieved February 4, 2026, from [Link] Context: Provides comparative data on acidolysis conditions (TFA vs. HCl) and scavenger use.

-

6-Methylnicotine Analog Synthesis: WIPO Patentscope. (2022). Racemic 6-methyl nicotine as well as preparation method and application thereof (CN114437025).[4] Retrieved February 4, 2026, from [Link] Context: Establishes the relevance of the 6-methylnicotinate scaffold in current drug discovery and e-cigarette formulation.

Sources

Application Note: Selective Deprotection of tert-Butyl Esters in Pyridine Derivatives

Topic: Selective Deprotection of tert-Butyl Ester in Pyridine Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Strategic Analysis

The deprotection of tert-butyl (t-Bu) esters is a routine transformation in organic synthesis, typically achieved via acidolysis (e.g., TFA, HCl). However, when applied to pyridine derivatives , this seemingly simple reaction introduces a unique set of physiochemical challenges that can derail a drug development campaign.

The Core Challenge: The "Amphoteric Trap"

Unlike simple aliphatic esters, pyridine-bearing t-butyl esters possess a basic nitrogen atom (pKa ~5.2 for pyridine). Upon exposure to acidic deprotection conditions, the pyridine nitrogen protonates before or simultaneously with the ester cleavage.

This leads to three critical complications:

-

Zwitterion Formation: The product is often a pyridinium carboxylate zwitterion (inner salt), which exhibits poor solubility in organic solvents and high solubility in water, making standard extraction workups (DCM/Water) disastrous.

-

Decarboxylation Risk: For pyridine-2-carboxylic acids (picolinic acid derivatives), the protonated nitrogen creates an electron-deficient ring that significantly lowers the activation energy for thermal decarboxylation, especially if the reaction is heated.

-

Salt Management: Isolating the free base often requires precise pH adjustment, which can inadvertently re-form the salt or trap inorganic impurities (e.g., NaCl, NaTFA) in the final product.

This guide provides three field-proven protocols designed to navigate these challenges, prioritizing chemoselectivity (leaving methyl/ethyl esters and benzyl groups intact) and product isolation .

Decision Matrix: Method Selection

Before beginning, assess your substrate against this logic flow to select the optimal protocol.

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate sensitivity and position.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" TFA Acidolysis with Zwitterion Isolation

Best for: Robust substrates, scale-up, and when other esters (Me, Et, Bn) must remain intact.

Mechanism:

Reagents & Materials

-

Reagent: Trifluoroacetic acid (TFA), Reagent Grade (>99%).

-

Solvent: Dichloromethane (DCM), Anhydrous.[1]

-

Scavenger (Optional): Triethylsilane (TES) – Only add if the molecule contains electron-rich aromatic rings susceptible to tert-butylation.

Step-by-Step Methodology

-

Dissolution: Dissolve the pyridine t-butyl ester (1.0 equiv) in DCM (concentration 0.1 M to 0.2 M).

-

Note: Pyridines are basic; ensure the starting material is fully soluble before acid addition.

-

-

Acid Addition: Cool the solution to 0°C. Add TFA dropwise.

-

Ratio: Use a 1:1 v/v ratio of TFA to DCM. (e.g., 5 mL DCM + 5 mL TFA).

-

Why: High concentration of TFA is necessary to drive the equilibrium by protonating the ester carbonyl, despite the pyridine nitrogen acting as a "proton sink."

-

-

Reaction: Warm to room temperature (23°C) and stir.

-

Monitoring: Monitor by LC-MS, not TLC. The zwitterionic product often streaks on silica. Look for the mass of

. -

Time: Typically 1–4 hours.

-

-

Workup (The Critical Step for Pyridines):

-

Option 1 (Precipitation): Most pyridine carboxylic acids are insoluble in ether.

-

Concentrate the reaction mixture to ~20% volume under reduced pressure (do not heat above 40°C).

-

Add cold Diethyl Ether (

) or MTBE (10 volumes). -